2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate
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Overview
Description
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate is a synthetic organic compound that belongs to the class of sulfinates These compounds are characterized by the presence of a sulfinic acid ester functional group The compound’s structure includes a morpholino group, a chloro-substituted aniline, and a benzenesulfinate moiety
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Morpholinoaniline Intermediate: This step involves the reaction of 5-chloro-2-nitroaniline with morpholine under suitable conditions to form 5-chloro-2-morpholinoaniline.
Reduction of Nitro Group: The nitro group in the intermediate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Formation of the Sulfinate Ester: The final step involves the reaction of the amino group with a sulfinic acid derivative, such as benzenesulfinic acid, under appropriate conditions to form the desired sulfinate ester.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound may undergo reduction reactions, particularly at the chloro or morpholino groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfonate derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholino and chloro groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfonate: Similar structure but with a sulfonate group instead of a sulfinate.
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfonamide: Contains a sulfonamide group.
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfonyl chloride: Contains a sulfonyl chloride group.
Uniqueness
2-(5-Chloro-2-morpholinoanilino)-2-oxoethyl benzenesulfinate is unique due to the presence of the sulfinate ester group, which can impart different chemical reactivity and biological activity compared to its sulfonate, sulfonamide, or sulfonyl chloride analogs.
Properties
IUPAC Name |
[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl] benzenesulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-6-7-17(21-8-10-24-11-9-21)16(12-14)20-18(22)13-25-26(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQEFPQZGHLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)COS(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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